A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester
A Comprehensive Technical Guide to the Crystal Structure and X-ray Diffraction of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the molecular structure and solid-state packing of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester, a compound of significant interest in medicinal chemistry and drug development. Boronic acid derivatives are crucial building blocks in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Understanding their three-dimensional structure is paramount for rational drug design and for predicting their reactivity and stability. This document outlines the synthesis, purification, and single-crystal X-ray diffraction analysis of the title compound. It delves into the causality behind the experimental choices, from crystallization strategies to the parameters of data collection and structure refinement. A complete, albeit hypothetical, set of crystallographic data is presented to serve as a detailed instructional example.
Disclaimer: As of the date of this publication, the specific single-crystal X-ray diffraction data for 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester (CAS 2096331-84-7) has not been publicly deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The crystallographic data and associated structural parameters presented herein are a realistic, hypothetical example constructed for illustrative and educational purposes. This hypothetical dataset is based on typical values and conformations observed in structurally related small organic molecules and is intended to guide researchers in the analysis of similar compounds.
Introduction and Significance
3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester belongs to the family of arylboronic acid pinacol esters, which are widely utilized in organic synthesis. The presence of a boronic acid pinacol ester group makes it a versatile precursor for carbon-carbon and carbon-heteroatom bond formation. The chloro and pyrrolidino substituents on the phenyl ring provide specific steric and electronic properties that can be exploited in the design of novel pharmaceutical agents. The pyrrolidine moiety, in particular, is a common feature in many biologically active compounds, often contributing to improved solubility and receptor binding affinity.
The precise knowledge of the three-dimensional arrangement of atoms in the crystalline state, as provided by single-crystal X-ray diffraction, is fundamental. It offers invaluable insights into:
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Molecular Conformation: The preferred spatial orientation of the phenyl, pyrrolidine, and pinacol ester groups.
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Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that govern the crystal packing.
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Solid-State Stability: How the molecule arranges itself in a low-energy, stable lattice.
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Structure-Activity Relationships (SAR): A foundational piece of information for computational modeling and the rational design of more potent and selective drug candidates.
This guide will walk through the entire process of determining and analyzing the crystal structure of this compound, providing both the "how" and the "why" at each stage.
Synthesis and Crystallization
Synthetic Pathway
The synthesis of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester can be achieved through several established synthetic routes. A common approach involves the Miyaura borylation of a corresponding aryl halide.
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Caption: A plausible synthetic route to the target compound.
The rationale for this two-step approach lies in its modularity and high functional group tolerance. The initial Buchwald-Hartwig amination introduces the pyrrolidine ring, followed by a Miyaura borylation to install the pinacol boronate ester. Each step is catalyzed by a palladium complex, a workhorse in modern organic synthesis.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent system and crystallization technique is critical and often determined empirically.
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Material Purity: The starting material was purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to >98% purity as determined by HPLC and ¹H NMR.
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Solvent Screening: A range of solvents and solvent mixtures were screened for their ability to dissolve the compound upon heating and allow for slow cooling to promote crystal growth.
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Optimal Crystallization Method: Slow Evaporation:
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Dissolve approximately 10 mg of the purified compound in 1 mL of dichloromethane in a small, clean vial.
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Add 1 mL of n-heptane (an anti-solvent) dropwise until the solution becomes slightly turbid.
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Add a few drops of dichloromethane to redissolve the precipitate, resulting in a saturated solution.
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Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the more volatile solvent (dichloromethane).
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Place the vial in a vibration-free environment at room temperature.
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Colorless, needle-like crystals are typically observed within 2-4 days.
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Causality: The slow evaporation technique in a binary solvent system (a good solvent and a poor solvent) is effective because it gradually increases the concentration of the solute beyond its saturation point in a controlled manner, which is conducive to the formation of a well-ordered crystal lattice rather than amorphous precipitation.
Single-Crystal X-ray Diffraction Analysis
The determination of a molecular structure from a single crystal is a well-established workflow.
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Caption: Experimental workflow for single-crystal X-ray diffraction.
Experimental Protocol: Data Collection and Refinement
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Crystal Mounting: A suitable single crystal (approx. 0.20 x 0.15 x 0.10 mm) was selected under a microscope, mounted on a MiTeGen MicroMount™ using cryo-oil, and placed on the goniometer head of the diffractometer.
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Data Collection: The crystal was cooled to 100 K in a stream of nitrogen gas. This is a critical step to minimize thermal motion of the atoms, leading to higher resolution data. Data were collected on a Bruker D8 QUEST diffractometer equipped with a PHOTON II detector and a Mo Kα radiation source (λ = 0.71073 Å).
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Data Reduction: The collected diffraction images were processed using the Bruker APEX4 software suite. This involves integrating the raw diffraction spots to determine their intensities and applying corrections for Lorentz and polarization effects. An empirical absorption correction (SADABS) was applied.
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Structure Solution and Refinement: The structure was solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Results and Discussion
Crystal Structure and Molecular Conformation
The molecular structure of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester is depicted below.
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Caption: Molecular structure of the title compound.
The phenyl ring is essentially planar, as expected. The dioxaborolane ring of the pinacol ester is also nearly planar. The pyrrolidine ring adopts an envelope conformation, a common low-energy conformation for this five-membered ring system. The dihedral angle between the phenyl ring and the mean plane of the dioxaborolane ring is a key parameter, influencing the steric accessibility of the boronate group for subsequent reactions.
Hypothetical Crystallographic Data
The following tables summarize the hypothetical crystal data and structure refinement details for 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical formula | C₁₆H₂₃BClNO₂ |
| Formula weight | 307.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(5)°c = 11.234(5) Å, γ = 90° |
| Volume | 1735.1(12) ų |
| Z | 4 |
| Density (calculated) | 1.178 Mg/m³ |
| Absorption coefficient | 0.234 mm⁻¹ |
| F(000) | 656 |
| Crystal size | 0.20 x 0.15 x 0.10 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Index ranges | -13 ≤ h ≤ 13, -20 ≤ k ≤ 20, -14 ≤ l ≤ 14 |
| Reflections collected | 15890 |
| Independent reflections | 3980 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Absorption correction | Semi-empirical from equivalents |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3980 / 0 / 191 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |
| R indices (all data) | R1 = 0.062, wR2 = 0.135 |
| Largest diff. peak and hole | 0.45 and -0.31 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C-Cl | 1.745(2) |
| C-B | 1.568(3) |
| B-O1 | 1.365(3) |
| B-O2 | 1.370(3) |
| C-N (phenyl-N) | 1.385(3) |
| C-N (pyrrolidine) | 1.472(3) - 1.481(3) |
| O1-B-O2 | 112.5(2) |
| C-B-O1 | 124.1(2) |
| C-B-O2 | 123.4(2) |
The bond lengths and angles fall within the expected ranges for similar structures. The geometry around the boron atom is trigonal planar, as expected for an sp²-hybridized boron atom.
Crystal Packing and Intermolecular Interactions
In the solid state, the molecules pack in a herringbone motif. The crystal packing is primarily governed by van der Waals interactions. There are no classical hydrogen bonds observed, but weak C-H···π interactions between the pyrrolidine C-H groups and the phenyl ring of adjacent molecules contribute to the overall stability of the crystal lattice. The absence of strong, directional interactions like hydrogen bonds is consistent with the observed crystal packing.
Conclusion
This technical guide has provided a comprehensive, albeit illustrative, overview of the determination and analysis of the crystal structure of 3-Chloro-5-pyrrolidinophenylboronic acid pinacol ester. Through a detailed, step-by-step protocol, we have highlighted the critical aspects of synthesis, crystallization, and single-crystal X-ray diffraction. The presented hypothetical data serves as a robust example for researchers working with similar small molecules. The structural insights gained from such an analysis are indispensable for the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.
References
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General X-ray Crystallography
- Title: Crystal Structure Analysis: A Primer
- Source: Oxford University Press
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URL: [Link]
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Small Molecule Crystallography
- Title: Small Molecule X-ray Crystallography
- Source: University of Queensland, School of Chemistry and Molecular Biosciences
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URL: [Link]
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Miyaura Borylation
- Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds
- Source: Chemical Reviews
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URL: [Link]
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Cambridge Structural Database (CSD)
- Title: The Cambridge Structural D
- Source: The Cambridge Crystallographic D
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URL: [Link]
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Structure Solution and Refinement Software
- Title: A short history of SHELX
- Source: Acta Crystallographica Section A
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URL: [Link]
